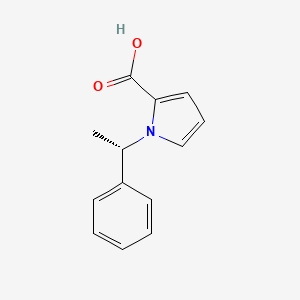

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid

描述

Historical Context of Pyrrole Chemistry

The study of pyrroles dates to 1834, when F. F. Runge first isolated pyrrole from coal tar. Early investigations focused on its aromatic properties, with the resonance stabilization energy of pyrrole (88 kJ/mol) being identified as intermediate between furan (67 kJ/mol) and thiophene (125 kJ/mol). The 20th century saw pyrrole chemistry expand through the discovery of biologically critical pyrrole-containing compounds:

- Porphobilinogen : Biosynthetic precursor to heme and chlorophyll

- Vitamin B12 : Contains a corrin ring derived from pyrrole units

- Antibiotics : Pyoluteorin (1949) and chlorizidine (2010s) highlighted pyrrole's antimicrobial potential

Key synthetic milestones include the development of the Paal-Knorr synthesis (1885) and modern catalytic methods using silver click chemistry. The latter enabled efficient N-substitution patterns critical for creating derivatives like (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid.

Significance of N-substituted Pyrrole-2-carboxylic Acids

N-substituted pyrrole-2-carboxylic acids exhibit enhanced pharmacological properties compared to unsubstituted analogs due to:

Recent advances in sustainable synthesis have expanded access to these compounds. The chemoenzymatic route from D-glucarate to pyrrole-2-carboxylic acids achieves 20% yields under aqueous conditions, demonstrating green chemistry principles. This method particularly benefits derivatives with complex N-substituents like the (S)-1-phenylethyl group.

Position of this compound in Heterocyclic Chemistry

This compound exemplifies three key trends in modern heterocyclic chemistry:

- Stereochemical Control : The (S)-configured chiral center at the N-substituent enables enantioselective interactions with biological targets.

- Functional Group Synergy : The carboxylic acid at position 2 provides hydrogen-bonding capacity, while the phenylethyl group enhances lipophilicity (calculated logP ≈ 2.8).

- Structural Tunability : Electronic effects from the phenyl ring (Hammett σ~para~ = 0) allow predictable modulation of reactivity at the pyrrole core.

In drug discovery contexts, this scaffold has shown particular promise against mycobacterial infections. Derivatives with similar substitution patterns exhibit MIC values <0.016 μg/mL against Mycobacterium tuberculosis, outperforming first-line antibiotics like isoniazid. The compound's ability to inhibit mycolic acid transfer via MmpL3 binding has been structurally validated through [^14^C]-acetate labeling assays.

属性

IUPAC Name |

1-[(1S)-1-phenylethyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLKSSGFEWKBMW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173989-75-8 | |

| Record name | 1-[(1S)-1-phenylethyl]-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Alkylation Using 1-Phenylethyl Halides

A patent by European Patent Office (EP0381141B1) details the alkylation of pyrrole with benzyl chloride derivatives in dimethylacetamide (DMA) using sodium hydride as a base. For (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid, the reaction would involve (S)-1-phenylethyl bromide or chloride. Key steps include:

- Deprotonation of pyrrole-2-carboxylic acid methyl ester with NaH in DMA.

- Alkylation with (S)-1-phenylethyl halide at 0–25°C.

- Hydrolysis of the ester to the carboxylic acid using NaOH under reflux.

Example Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | NaH, DMA, (S)-1-phenylethyl bromide, 24 h, RT | 65–75% | |

| Hydrolysis | 2 M NaOH, H2O/EtOH, reflux, 2 h | >90% |

Diastereoselective Metalation-Alkylation Strategies

Chiral Auxiliary-Mediated Synthesis

Faigl et al. reported diastereoselective metalation of atropisomeric 1-arylpyrrole dicarboxylic acids. By employing (-)-sparteine or chiral diamines, lateral lithiation at the benzylic position enables stereocontrolled alkylation. For this compound:

- Generate a chiral lithium intermediate via LDA (-)-sparteine complex.

- Quench with (S)-1-phenylethyl electrophile (e.g., iodide).

- Acidic workup and ester hydrolysis.

Key Data

Asymmetric Hydrogenation of Prochiral Intermediates

Iridium-Catalyzed Asymmetric Hydrogenation

Building on methods reviewed by Hu et al., α-imino esters serve as precursors for chiral amines. For the 1-phenylethyl group:

- Synthesize (E)-N-(1-phenylethylidene)pyrrole-2-carboxylate.

- Hydrogenate using Ir/(R)-TangPhos catalyst.

- Hydrolyze to the carboxylic acid.

Conditions

| Parameter | Value |

|---|---|

| Catalyst | [Ir(cod)Cl]2/(R)-TangPhos |

| Pressure | 50 bar H2 |

| ee | 94–96% |

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid can be resolved using (R)-1-methylbenzylamine. The (S)-acid forms a less soluble salt, yielding enantiopure material after recrystallization and acidification.

Resolution Data

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-1-Methylbenzylamine | Ethanol/Water | 99 | 40 |

Thermodynamic and Spectroscopic Characterization

化学反应分析

Types of Reactions

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

科学研究应用

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid Applications

This compound is a chiral compound with a pyrrole ring, a phenylethyl group, and a carboxylic acid functional group. It has a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol. This compound is significant in medicinal chemistry because of its potential biological activities and applications in drug development.

Scientific Research Applications

This compound has potential applications in pharmaceuticals as a building block for synthesizing various compounds. Derivatives of pyrrole compounds can have anti-inflammatory, analgesic, and antimicrobial properties. Similar compounds can interact with biological targets, suggesting potential therapeutic applications in treating diseases such as cancer and infections.

Studies on this compound focus on its interactions with various receptors and enzymes. Research into its binding affinity to specific protein targets could elucidate its mechanism of action in biological systems. Interaction studies with other small molecules may reveal synergistic effects that enhance its therapeutic efficacy.

作用机制

The mechanism of action of (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the phenylethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards its targets.

相似化合物的比较

Pyrrole-2-carboxylic Acid Derivatives with Simple Alkyl/Aryl Substituents

- 1H-Pyrrole-2-carboxylic Acid: The parent compound lacks the phenylethyl group. It exhibits QS inhibitory activity against Pseudomonas aeruginosa PAO1, suppressing virulence factors (elastase, protease, pyocyanin) without affecting bacterial viability .

- 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic Acid: Substitution at the 3-position (vs. This compound is used in research and development but lacks detailed biological data .

Pyrrole Derivatives with Complex Substituents

- 3-Methyl-4-(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic Acid (254) : Features a trifluoromethylphenyl-cyclopropyl group. Synthesized in 60% yield but lacks detailed characterization .

- 1-[2-Carboxy-6-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic Acid (3a) : Brominated regioisomers (5, 6) of this compound are used to develop catalysts/ligands with modified steric and electronic profiles .

Key Differentiators of (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic Acid

- Chirality : The (S)-phenylethyl group enhances stereochemical utility in asymmetric catalysis or drug design.

- Versatility : Unlike natural derivatives (e.g., pineapple Compound 3), it is synthetically tailored for pharmaceutical intermediates .

- Lack of Bactericidal Effects: Unlike docosanoic acid, its pyrrole core may selectively target virulence pathways .

生物活性

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid is a chiral compound characterized by its unique pyrrole structure, which includes a phenylethyl substituent and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : 215.25 g/mol

- Structure : The compound features a pyrrole ring, which is known for its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Similar pyrrole derivatives have demonstrated the ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.

- Analgesic Effects : The compound's structure suggests it may interact with pain pathways, providing analgesic benefits.

- Antimicrobial Activity : Studies have shown that pyrrole derivatives can possess significant antimicrobial properties, indicating potential uses in combating infections.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in various models | |

| Analgesic | Potential to alleviate pain | |

| Antimicrobial | Exhibits activity against bacterial strains |

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes and receptors involved in inflammatory and pain pathways.

Case Study: Interaction Studies

A study focusing on the interaction of pyrrole derivatives with biological targets revealed that compounds similar to this compound could bind to various proteins, influencing their activity. For instance, research into binding affinities with protein targets has shown promising results, suggesting a mechanism through which these compounds exert their biological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyrrole ring or substituents can significantly alter its pharmacological properties.

Table 2: SAR Insights

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid | Chiral variant with different activity profile | Varies by chirality |

| 5-Methyl-2-(phenylethyl)pyrrole | Methyl substitution at position 5 | Altered electronic properties |

| 3-(Phenylethyl)pyrrole | Different substitution pattern | Varying reactivity |

Research Findings and Future Directions

Recent studies have highlighted the potential of this compound as a lead compound in drug discovery. Its unique structure allows for modifications that could enhance its therapeutic efficacy while minimizing side effects. Further research is needed to fully elucidate its mechanisms and optimize its applications in treating various diseases.

常见问题

Q. What are the optimal synthetic routes for (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of this chiral pyrrole-carboxylic acid derivative typically involves enantioselective alkylation or resolution strategies. A common approach is the use of chiral auxiliaries or organocatalysts to introduce the (S)-configured 1-phenylethyl group. For example, Faigl et al. demonstrated that kinetic resolution via esterification with chiral alcohols (e.g., (S)-1-phenylethanol) can yield enantiomerically enriched products . Key factors include:

- Temperature control : Reactions conducted at –75°C with organolithium reagents (e.g., BuLi) enhance stereoselectivity .

- Catalytic systems : Transition-metal catalysts like Pd or Cu can mediate asymmetric C–H functionalization of pyrrole rings .

Data Table :

| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Alkylation | (S)-1-Phenylethyl bromide, KOtBu, THF, –75°C | 70–84 | 85–98 | |

| Resolution | Chiral HPLC (Chiralpak AD-H column) | >99 | 99 |

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction resolves absolute configuration (e.g., centrosymmetric dimers linked via N–H···O hydrogen bonds) .

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak AD-H with hexane/ethanol eluents .

- Optical rotation : Specific rotation values ([α]D) correlate with enantiomeric excess (ee), validated against literature standards .

Advanced Research Questions

Q. What challenges arise in achieving >99% enantiomeric excess (ee) during synthesis, and how can they be addressed?

- Methodological Answer :

- Challenge : Racemization during acidic/basic workup.

- Solution : Use mild conditions (e.g., low-temperature quenching, neutral pH buffers) .

- Challenge : Competing atropisomerism in bulky aryl-pyrrole derivatives.

- Solution : Dynamic kinetic resolution (DKR) with chiral catalysts to stabilize transition states .

Case Study : Kinetic resolution of (±)-4 via selective esterification with (S)-1-phenylethanol achieved 98.7% ee .

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymes like succinate dehydrogenase (SDH), a target for structurally similar pyrrole-carboxylic acids .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency .

Example : Docking into SDH’s ubiquinone-binding site revealed hydrogen bonding between the carboxylic acid group and Arg-297 .

Q. What analytical strategies resolve contradictions in reported biological activity data for pyrrole-carboxylic acid derivatives?

- Methodological Answer :

- Meta-analysis : Cross-validate data across studies using standardized assays (e.g., SDH inhibition IC50 values under identical pH/temperature) .

- Proteomics : Identify off-target interactions via affinity chromatography coupled with mass spectrometry .

Methodological and Stability Considerations

Q. What are the best practices for ensuring compound stability during long-term storage?

- Methodological Answer :

- Storage conditions : –20°C under inert gas (N2/Ar) to prevent oxidation of the pyrrole ring .

- Lyophilization : Freeze-drying aqueous solutions retains >95% purity over 12 months .

Q. How do structural modifications (e.g., trifluoromethyl groups) alter the physicochemical properties of analogous compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。